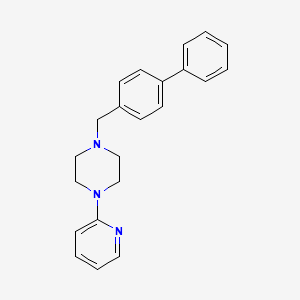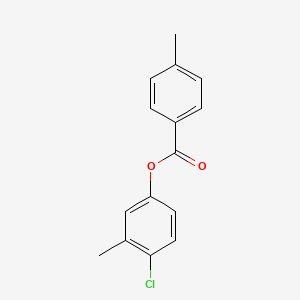![molecular formula C18H22N2O4 B5684884 3-{1-[oxo(pyrrolidin-1-yl)acetyl]piperidin-3-yl}benzoic acid](/img/structure/B5684884.png)
3-{1-[oxo(pyrrolidin-1-yl)acetyl]piperidin-3-yl}benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{1-[oxo(pyrrolidin-1-yl)acetyl]piperidin-3-yl}benzoic acid, commonly known as OPB-9195, is a chemical compound that has recently gained attention in the scientific community for its potential applications in various fields.
科学的研究の応用
OPB-9195 has been studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and cardiovascular diseases. In cancer research, OPB-9195 has been shown to inhibit the growth of certain cancer cells by targeting specific enzymes involved in cell proliferation. In neurodegenerative diseases, OPB-9195 has been studied for its potential neuroprotective effects by reducing oxidative stress and inflammation. In cardiovascular diseases, OPB-9195 has been shown to improve endothelial function and reduce vascular inflammation.
作用機序
OPB-9195 acts as a competitive inhibitor of specific enzymes involved in various cellular processes. In cancer cells, OPB-9195 targets enzymes involved in DNA synthesis and repair, leading to cell cycle arrest and apoptosis. In neurodegenerative diseases, OPB-9195 reduces oxidative stress and inflammation by inhibiting enzymes involved in these processes. In cardiovascular diseases, OPB-9195 improves endothelial function by inhibiting enzymes involved in the production of reactive oxygen species and inflammation.
Biochemical and Physiological Effects:
OPB-9195 has been shown to have various biochemical and physiological effects depending on the application. In cancer cells, OPB-9195 inhibits cell proliferation and induces apoptosis. In neurodegenerative diseases, OPB-9195 reduces oxidative stress and inflammation, leading to neuroprotection. In cardiovascular diseases, OPB-9195 improves endothelial function and reduces vascular inflammation, leading to improved vascular health.
実験室実験の利点と制限
OPB-9195 has several advantages for lab experiments, including its high potency and selectivity for specific enzymes. However, OPB-9195 also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
将来の方向性
There are several future directions for the study of OPB-9195. In cancer research, further studies are needed to determine its efficacy in different types of cancer and to develop more efficient synthesis methods. In neurodegenerative diseases, further studies are needed to determine its potential as a therapeutic agent and to investigate its mechanism of action in more detail. In cardiovascular diseases, further studies are needed to determine its potential as a therapeutic agent and to investigate its effects on other aspects of vascular health. Overall, OPB-9195 shows great potential for various scientific research applications and warrants further investigation.
合成法
The synthesis of OPB-9195 involves several steps. The starting material is 3-(piperidin-3-yl)benzoic acid, which is reacted with pyrrolidine and acetic anhydride to form 1-[oxo(pyrrolidin-1-yl)acetyl]piperidine-3-carboxylic acid. This intermediate is then reacted with 4-nitrobenzoyl chloride to yield OPB-9195.
特性
IUPAC Name |
3-[1-(2-oxo-2-pyrrolidin-1-ylacetyl)piperidin-3-yl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c21-16(19-8-1-2-9-19)17(22)20-10-4-7-15(12-20)13-5-3-6-14(11-13)18(23)24/h3,5-6,11,15H,1-2,4,7-10,12H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTWOOYPLXDWBKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C(=O)N2CCCC(C2)C3=CC(=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-chlorophenyl)-N'-[4-(4-pyridinylmethyl)phenyl]urea](/img/structure/B5684804.png)

![1-[(1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]-3-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5684820.png)
![1-(cyclohexylmethyl)-N-[(8-methylimidazo[1,2-a]pyridin-3-yl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5684826.png)
![1-methyl-4-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B5684840.png)
![1-{2-[3-(4-fluorobenzyl)piperidin-1-yl]-2-oxoethyl}-3-methoxypyridin-2(1H)-one](/img/structure/B5684845.png)
![2-(5-{[isopropyl(methyl)amino]methyl}-1H-tetrazol-1-yl)-N-[(1R*,2S*)-2-phenylcyclopropyl]acetamide](/img/structure/B5684850.png)
![1-{[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidin-2-one](/img/structure/B5684867.png)

![N-[2-(hexanoylamino)ethyl]-4-hydroxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B5684886.png)
![3-fluoro-2-[rel-(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-ylcarbonyl]imidazo[1,2-a]pyridine hydrochloride](/img/structure/B5684887.png)

![diethyl 1,3-dimethyl-6-oxo-2,6-dihydrocyclohepta[c]pyrrole-5,7-dicarboxylate](/img/structure/B5684898.png)